molecular formula C13H13NO2 B11889813 2-Cyclopentyl-1H-isoindole-1,3(2H)-dione CAS No. 53291-79-5

2-Cyclopentyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B11889813
CAS No.: 53291-79-5
M. Wt: 215.25 g/mol
InChI Key: AKRVJBIXUJAYIE-UHFFFAOYSA-N
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Description

2-Cyclopentylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with a cyclopentyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is carried out under controlled conditions to ensure the formation of the desired isoindoline-1,3-dione scaffold. Another method involves the reaction of substituted imidazoles with tetraynes and oxygen, resulting in the formation of multifunctionalized isoindoline-1,3-dione derivatives .

Industrial Production Methods: Industrial production of 2-Cyclopentylisoindoline-1,3-dione may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylisoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the specific substituents attached to the isoindoline core and the carbonyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Cyclopentylisoindoline-1,3-dione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from the reactions of 2-Cyclopentylisoindoline-1,3-dione depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

Properties

CAS No.

53291-79-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-cyclopentylisoindole-1,3-dione

InChI

InChI=1S/C13H13NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

AKRVJBIXUJAYIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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